tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the oxazolidinone moiety and the tert-butyl ester group. The reaction conditions often involve the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-({[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[2-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylamino]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-17(2,3)26-15(23)19-7-4-12(5-8-19)10-13(21)18-6-9-20-14(22)11-25-16(20)24/h12H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDOCPPZBXRLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCCN2C(=O)COC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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